molecular formula C10H11NO4 B1330602 3-Hydroxy-2-(phenylformamido)propanoic acid CAS No. 4582-71-2

3-Hydroxy-2-(phenylformamido)propanoic acid

Cat. No. B1330602
CAS RN: 4582-71-2
M. Wt: 209.2 g/mol
InChI Key: MWCDMTCWMZHVAQ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(phenylformamido)propanoic acid, also known as N-benzoylserine, is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for 3-Hydroxy-2-(phenylformamido)propanoic acid is 1S/C10H11NO4/c12-6-8(10(14)15)11-9(13)7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,11,13)(H,14,15) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Hydroxy-2-(phenylformamido)propanoic acid is a powder that is stored at room temperature . It has a melting point of 165-169 degrees Celsius .

Scientific Research Applications

Renewable Building Block in Materials Science

3-Hydroxy-2-(phenylformamido)propanoic acid, also known as phloretic acid (PA), is identified as a renewable building block for materials science. It enhances the reactivity of molecules towards benzoxazine ring formation. Its use in the synthesis of almost 100% bio-based benzoxazine end-capped molecules without requiring a solvent or purification highlights its potential in sustainable materials development (Trejo-Machin et al., 2017).

In Synthetic Macrocycles

This compound plays a role in the synthesis of complex macrocycles, as evidenced in the creation of cis-(6RS,13RS)-3,3,10,10-tetramethyl-6,13-diphenyl-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetraone. It is used as a precursor in direct amide cyclization, highlighting its utility in the development of new chemical structures (Linden et al., 2006).

In Computational Peptidology

The compound is used in the study of antifungal tripeptides, illustrating its relevance in computational peptidology. Its inclusion in the study of new antifungal peptides signifies its role in drug design and understanding peptide reactivity (Flores-Holguín et al., 2019).

As an Analyte in Bioanalysis

3-Hydroxy-2-(phenylformamido)propanoic acid is analyzed in bioanalytical studies, particularly in the context of its elevated levels in schizophrenia and autism. This highlights its potential importance in neurological and psychiatric research (Obrenovich et al., 2018).

In Flame Retardancy of Cellulose Fabrics

The application of a derivative of this compound, 3-(Hydroxyphenyl phosphinyl) propanoic acid (HPPA), in the flame retardancy of cellulose fabrics, demonstrates its utility in enhancing the safety and durability of materials. HPPA, derived from 3-Hydroxy-2-(phenylformamido)propanoic acid, is used as a formaldehyde-free flame retardant agent, indicating its significance in the development of safer textile materials (Zhang et al., 2008).

Anti-inflammatory and Anti-aging Applications

The compound has been explored for its potential in anti-inflammatory and anti-aging applications. This includes the synthesis of β-hydroxy-β-aryl propanoic acids, which are structurally similar to non-steroidal anti-inflammatory drugs (NSAIDs), and the use in manufacturing anti-aging skin care compositions, showcasing its relevance in pharmaceutical and cosmetic industries (Savić et al., 2011); (Wawrzyniak et al., 2016).

Corrosion Inhibition

It is also utilized in the study of corrosion inhibitors, specifically in the evaluation of Schiff's base derivatives for protecting mild steel in acidic solutions. This application underscores its potential in industrial settings, particularly in the field of material preservation and maintenance (Gupta et al., 2016).

Safety And Hazards

The safety information for 3-Hydroxy-2-(phenylformamido)propanoic acid includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-benzamido-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-6-8(10(14)15)11-9(13)7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCDMTCWMZHVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329603
Record name N-benzoylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-(phenylformamido)propanoic acid

CAS RN

4582-71-2
Record name NSC337814
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337814
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-benzoylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Friedrichs, R Schweiger, S Geisler… - Frontiers in Ecology …, 2022 - frontiersin.org
Herbivores face a broad range of defences when feeding on plants. By mixing diets, polyphagous herbivores are assumed to benefit during their development by gaining a better …
Number of citations: 1 www.frontiersin.org

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